Mesitylglyoxal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNXUVPRAIQAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176721 | |
| Record name | Mesitylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22185-97-3 | |
| Record name | Mesitylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022185973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxal, mesityl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Mesitylglyoxal and Its Derivatives
Established Synthetic Pathways to Mesitylglyoxal
The primary and most established methods for the synthesis of this compound commence from mesitylene (B46885) and its derivatives, rather than directly from phenolic precursors or glyoxal (B1671930) scaffolds.
Syntheses Involving Phenolic Precursors
While direct synthetic routes to this compound from phenolic precursors are not widely documented, the oxidation of 2,4,6-trimethylphenol (B147578) (mesitol) presents a potential, albeit indirect, pathway. Research has shown that the oxidation of 2,4,6-trimethylphenol can lead to various products, including 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org Further oxidation of these or related phenolic intermediates could theoretically yield the desired glyoxal structure, though this remains a less common approach.
Derivatization Strategies from Glyoxal Scaffolds
The synthesis of this compound through the direct derivatization of glyoxal is not a standard method. The more common approach involves building the molecule from a mesityl precursor. Conceptually, a Friedel-Crafts type reaction between mesitylene and a reactive glyoxal derivative could be envisioned, but such a direct approach is not prevalent in the literature.
The most direct and well-established route to this compound involves the oxidation of 2,4,6-trimethylacetophenone (acetylmesitylene). A key method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize the α-methylene group of the ketone to a carbonyl group, thus forming the 1,2-dicarbonyl moiety of this compound.
Synthesis of Functionalized this compound Analogues
The synthesis of functionalized this compound analogues, such as those bearing nitro groups, can be approached by either introducing the functional group onto a pre-existing this compound core or by starting with a functionalized precursor.
Nitro-Substituted this compound Derivatives
The direct nitration of this compound is not a commonly reported procedure. A more feasible strategy involves the nitration of a suitable precursor, followed by conversion to the glyoxal. One potential route begins with the mononitration of mesitylene to yield nitromesitylene. google.com This can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitromesitylene can then be subjected to Friedel-Crafts acylation to introduce an acetyl group, forming nitro-2,4,6-trimethylacetophenone. Subsequent oxidation of this nitro-ketone, for instance using selenium dioxide, would be expected to yield the desired nitro-substituted this compound.
Regioselective Functionalization Approaches
Achieving regioselective functionalization on the mesitylene ring is crucial for the synthesis of specific substituted this compound derivatives. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles. In the case of mesitylene, the three methyl groups activate the ring towards electrophilic substitution and direct incoming groups to the ortho and para positions. However, since all unsubstituted positions are equivalent, mon-substitution is straightforward. For disubstituted mesitylene derivatives, the initial substituent will direct the second. For instance, in Friedel-Crafts acylation of mesitylene, the first acylation occurs at one of the equivalent aromatic positions. A second acylation, if it occurs, would be directed by the deactivating effect of the first acyl group. rsc.orgstackexchange.com
Advancements in Synthetic Methodologies for this compound Precursors
Recent advancements in synthetic chemistry have led to improved and more sustainable methods for preparing the key precursors of this compound, namely mesitylene and its acylated derivatives.
The synthesis of mesitylene from acetone (B3395972) has seen significant development. While the traditional method involves the acid-catalyzed trimerization of acetone, newer approaches focus on using novel catalysts to improve yield and selectivity. For instance, vapor-phase condensation of acetone over a niobium-supported catalyst has been shown to produce mesitylene with high selectivity. google.com Combinations of acid and basic catalysts, such as Al-MCM-41 and TiO₂, have also been explored to enhance productivity at lower temperatures. acs.org
Reactivity and Mechanistic Investigations of Mesitylglyoxal
Oxidative Transformations Catalyzed by or Involving Mesitylglyoxal
This compound has been recognized for its role in facilitating oxidative transformations, particularly in the oxidation of amines.
This compound has been employed as a sacrificial reagent in the oxidation of primary amines to ketones or aldehydes researchgate.netchemrxiv.org. In these processes, this compound acts as an oxidant or a mediator, consuming electrons or undergoing transformation itself to enable the desired oxidation of the amine substrate. This approach offers an alternative to traditional, often harsher, oxidizing agents like dichromates or permanganates researchgate.netchemrxiv.org. The mechanism typically involves the formation of an imine intermediate from the amine and this compound, followed by further oxidative steps.
Table 2: this compound in Amine Oxidation
| Role of this compound | Substrate | Product Type (of Substrate) | Notes |
| Sacrificial Reagent | Primary Amines | Ketones or Aldehydes | Facilitates oxidation, often via imine formation. Alternative to harsh oxidants like dichromate. |
Research has explored similar bioinspired catalytic systems for amine oxidation, utilizing compounds like ortho-naphthoquinones, which operate via ketimine formation and prototropic rearrangement, highlighting the broader context of such oxidative deamination strategies researchgate.net. The development of catalytic systems that use molecular oxygen and water as the sole oxidant and nucleophile represents a significant advancement in green chemistry for amine transformations researchgate.netacs.org.
This compound as a Sacrificial Reagent in Amine Oxidation
Deaminative Conversion of Primary Amines to Carbonyl Compounds (Ketones and Aldehydes)
This compound has been identified as a highly effective reagent for the deaminative conversion of primary amines into their corresponding carbonyl compounds, namely ketones and aldehydes. Research by Corey and co-workers demonstrated that this compound, along with related compounds such as 3,5-Di-t-butyl-1,2-benzoquinone and nitro this compound derivatives, can act as sacrificial reagents in these transformations chemrxiv.orgmcgill.caacs.org. This process typically involves the initial formation of a Schiff base intermediate between the primary amine and the glyoxal (B1671930), followed by a series of reactions that ultimately lead to the liberation of the amine nitrogen and the formation of the carbonyl product chemrxiv.org. The effectiveness of this compound in facilitating these conversions has been highlighted, positioning it as a valuable tool for accessing carbonyl compounds from amine precursors acs.org.
Bioinspired Oxidative Deamination Pathways
The transformation of primary amines to carbonyl compounds mediated by this compound can be considered within the broader context of bioinspired chemistry. Biological systems, such as those found in the liver and kidneys, utilize enzymatic processes to carry out oxidative deamination reactions, often involving oxygen and water. While specific catalytic systems like ortho-naphthoquinones have been explicitly detailed for mimicking these bio-deamination pathways chemrxiv.orgresearchgate.net, the work by Corey et al. using this compound to convert primary amines to ketones or aldehydes also aligns with the principle of bioinspiration by facilitating a biologically relevant transformation chemrxiv.orgmcgill.ca. Source acs.org further links the utility of this compound in these reactions to the "biologically important 'transamination' reaction," underscoring its relevance in mimicking biochemical processes.
Mechanistic Role of Water as an Oxidant in Deamination
Specific details regarding the mechanistic role of water as an oxidant in this compound-mediated deamination reactions are not explicitly provided in the reviewed literature. While water has been identified as an oxidant in other oxidative deamination processes, such as those catalyzed by ruthenium pincer complexes acs.orgnih.gov or ortho-naphthoquinones chemrxiv.orgresearchgate.net, its precise function in conjunction with this compound for this specific purpose is not detailed in the provided search results.
Photochemical Reactivity of this compound
The photochemical properties of this compound and its potential role in photopolymerization and radical processes are areas of interest.
Spectroscopic Characterization and Advanced Analytical Methods for Mesitylglyoxal Research
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
A variety of spectroscopic techniques are utilized to probe the molecular structure and electronic transitions of Mesitylglyoxal, providing detailed information about its functional groups, bonding, and energetic properties.
NMR spectroscopy is fundamental for determining the connectivity of atoms within a molecule. ¹H NMR provides information about the hydrogen atoms, their chemical environment, and their neighboring protons through chemical shifts and coupling constants. ¹³C NMR, on the other hand, offers insights into the carbon skeleton of the molecule, revealing the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl).
While specific ¹H and ¹³C NMR data for this compound were not directly found in the provided search results, general ¹H and ¹³C NMR data for related compounds like glyoxylic acid hmdb.cahmdb.ca and other aldehydes/ketones rsc.org are available. These typically involve characteristic chemical shifts for aldehyde protons (around 9-10 ppm in ¹H NMR) and carbonyl carbons (around 190-200 ppm in ¹³C NMR) rsc.orgoregonstate.edu. The mesityl group, being an aromatic substituent, would also contribute characteristic signals in both ¹H and ¹³C NMR spectra.
Table 1: Typical NMR Chemical Shift Ranges for Functional Groups Relevant to this compound
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aldehyde (-CHO) | 9.0 – 10.0 | 190 – 200 |
| Aromatic Ring C-H | 7.0 – 8.5 | 120 – 170 |
| Aromatic Ring C | N/A | 120 – 170 |
| Alkyl CH₃ (mesityl) | 2.0 – 2.5 | 15 – 25 |
| Alkyl CH (mesityl) | 2.5 – 3.0 | 25 – 40 |
| Alkyl C (mesityl) | N/A | 30 – 45 |
Note: These are general ranges and actual values for this compound would depend on the specific electronic environment and solvent.
Mass spectrometry is vital for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns currenta.defiveable.memdpi.com. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. EI typically causes extensive fragmentation, yielding a characteristic "fingerprint" that aids in structural elucidation currenta.demdpi.com. High-Resolution Mass Spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of elemental composition currenta.de.
The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule, while fragment ions reveal structural subunits. For this compound, one would expect to see a molecular ion peak corresponding to its molecular weight. Fragmentation could involve the loss of small molecules (like CO, CH₃) or cleavage of bonds within the mesityl group or the glyoxal (B1671930) moiety. For example, the loss of a methyl radical from the mesityl group or fragmentation of the glyoxal unit are plausible pathways fiveable.melibretexts.org.
IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes specific vibrational modes (stretching and bending) of chemical bonds vscht.czpressbooks.publibretexts.org. The presence of a carbonyl group (C=O) in the glyoxal moiety of this compound would be indicated by a strong absorption band typically in the range of 1650–1750 cm⁻¹ pressbooks.publibretexts.org. Aldehydes, specifically, often show a characteristic C-H stretching band around 2700-2800 cm⁻¹ pressbooks.pub. The aromatic mesityl group would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region vscht.czpressbooks.pub.
Table 2: Characteristic IR Absorption Bands for this compound (Expected)
| Functional Group/Bond | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H stretch | 2700 – 2830 | Medium |
| Aldehyde C=O stretch | 1700 – 1740 | Strong |
| Aromatic C-H stretch | 3000 – 3100 | Weak |
| Aromatic C=C stretch | 1600, 1500-1450 | Medium |
| Alkyl C-H stretch | 2850 – 2960 | Strong |
Note: Specific peak positions can vary based on the molecular environment and experimental conditions.
UV-Vis spectroscopy probes electronic transitions within a molecule, particularly those involving π electrons in conjugated systems msu.eduamazonaws.combasicmedicalkey.com. The glyoxal moiety, with its two carbonyl groups, and the aromatic mesityl ring contribute to the molecule's electronic structure. Conjugation between the aromatic ring and the carbonyl groups would likely lead to absorption bands in the UV or near-visible region. The extent of conjugation and the presence of auxochromes influence the wavelength of maximum absorption (λmax) and molar absorptivity (ε) msu.eduamazonaws.com.
While specific UV-Vis data for this compound were not detailed, compounds with similar conjugated systems often show absorption maxima in the range of 200-400 nm msu.eduamazonaws.com.
Fluorescence spectroscopy measures the emission of light from a sample after excitation with light of a shorter wavelength core.ac.ukhoriba.com. This technique is sensitive to molecular structure and environment. For this compound, fluorescence might occur if the molecule possesses suitable chromophores and undergoes radiative decay from an excited state. However, fluorescence is not a universal property of all organic molecules, and specific studies on this compound's fluorescence properties were not detailed in the search results. Generally, fluorescence is observed in molecules with rigid structures and extended π-electron systems.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is used to detect and characterize species with unpaired electrons, such as free radicals or transition metal ions researchgate.netnsc.ruwikipedia.orgnovilet.eu. If this compound were to form radical species under specific conditions (e.g., during a reaction or under oxidative stress), ESR spectroscopy would be employed to study these transient or stable paramagnetic intermediates. The technique provides information about the electronic environment of the unpaired electron through parameters like the g-factor and hyperfine coupling constants wikipedia.orgnovilet.eu.
Hyphenated and Complementary Analytical Techniques
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, are indispensable for analyzing complex mixtures and determining the purity of chemical substances. Complementary techniques, such as X-ray Diffraction and Cyclic Voltammetry, provide specific insights into a compound's solid-state structure and electrochemical behavior, respectively.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials researchgate.netresearchgate.netarchive.orgarchive.orgadventchembio.comuhu-ciqso.eswikipedia.orgwur.nlxrayminerals.co.ukaps.orgvscht.cz. When X-rays interact with the ordered arrangement of atoms in a crystal lattice, they are diffracted at specific angles, creating a unique diffraction pattern characteristic of the material's crystal structure researchgate.netarchive.orgadventchembio.comwikipedia.orgxrayminerals.co.ukvscht.cz. By analyzing the positions and intensities of these diffraction peaks, researchers can determine key structural parameters such as lattice parameters, atomic positions, bond lengths, and crystal symmetry researchgate.netarchive.orgadventchembio.comuhu-ciqso.eswur.nlaps.org.
For this compound, if it exists in a crystalline form, XRD would provide:
Unit Cell Dimensions and Symmetry: XRD analysis can precisely determine the dimensions of the unit cell and the crystallographic system to which this compound belongs researchgate.netarchive.orgadventchembio.comuhu-ciqso.eswur.nlaps.org.
Atomic Arrangement: The technique allows for the mapping of electron density within the crystal, revealing the precise positions of atoms and their bonding arrangements researchgate.netarchive.orgadventchembio.comuhu-ciqso.eswur.nlgetenviropass.com.
Phase Identification: XRD patterns can be compared to databases to identify the specific crystalline phase of this compound or to detect the presence of different crystalline phases in a mixture adventchembio.comxrayminerals.co.ukvscht.cz.
Although some search results mention the use of X-ray crystallography for characterizing compounds synthesized using this compound as a reagent researchgate.netresearchgate.net, direct research findings or data tables specifically detailing the XRD analysis of this compound itself were not found within the provided results.
Cyclic Voltammetry for Electrochemical Behavior Studies
Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying the redox properties of molecules thermofisher.comshimadzu.comuhu-ciqso.eswikipedia.orgcityu.edu.hkyoutube.comyoutube.com. In CV, a potential is swept linearly between two limits, and the resulting current is measured as a function of the applied potential thermofisher.comshimadzu.comuhu-ciqso.escityu.edu.hkyoutube.comyoutube.com. This provides information about the electrochemical reactions occurring at the electrode surface, including oxidation and reduction potentials, the reversibility of redox processes, electron transfer rates, and diffusion coefficients thermofisher.comshimadzu.comuhu-ciqso.eswikipedia.orgcityu.edu.hkyoutube.com.
If this compound possesses electrochemically active functional groups (such as carbonyls), CV could be employed to:
Determine Redox Potentials: CV can identify the potentials at which this compound undergoes oxidation or reduction thermofisher.comshimadzu.comuhu-ciqso.eswikipedia.orgcityu.edu.hkyoutube.com.
Assess Reaction Reversibility: The shape of the voltammogram, particularly the separation between anodic and cathodic peaks, indicates whether the electrochemical processes are reversible or irreversible shimadzu.comuhu-ciqso.eswikipedia.orgcityu.edu.hkyoutube.com.
Study Electron Transfer Kinetics: The peak currents and their dependence on scan rate can provide insights into the kinetics of electron transfer reactions involving this compound shimadzu.comuhu-ciqso.escityu.edu.hkyoutube.com.
While some studies mention the use of cyclic voltammetry for characterizing compounds derived from reactions involving this compound researchgate.netresearchgate.net, specific research findings or data tables detailing the cyclic voltammetry analysis of this compound itself were not available in the provided search results.
Compound List:
this compound
Theoretical and Computational Investigations of Mesitylglyoxal
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for elucidating reaction mechanisms and identifying transient intermediates. mdpi.comnih.gov DFT calculations can provide insights into the geometries of reactants, transition states, and products, as well as their relative energies, thereby mapping out the potential energy surface of a reaction. universiteitleiden.nlpku.edu.cn This information is crucial for understanding the step-by-step process of a chemical transformation and for identifying short-lived, high-energy intermediates that are often difficult to detect experimentally.
Molecular Orbital (MO) Calculations for Electronic Structure and Reactivity Predictions
Molecular Orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules, where electrons are considered to be delocalized over the entire molecule in specific molecular orbitals. wikipedia.orgwikipedia.org MO calculations are instrumental in understanding the distribution of electrons within a molecule and predicting its reactivity. salemstate.edulibretexts.org Key parameters derived from MO theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's susceptibility to electrophilic or nucleophilic attack. libretexts.orgnih.gov
Despite the utility of MO theory in predicting the electronic structure and reactivity of organic compounds, no specific studies applying MO calculations to Mesitylglyoxal have been identified in the public literature. Such calculations would be valuable in understanding the electronic properties of its dicarbonyl system and the influence of the bulky mesityl group on its reactivity.
Computational Simulations of Reactivity and Selectivity
Computational simulations, often employing methods like DFT and ab initio calculations, are essential for predicting the reactivity and selectivity of chemical reactions. rsc.orgrsc.org These simulations can model the interactions between molecules and predict the most likely pathways for a reaction to proceed, thereby explaining observed regioselectivity and stereoselectivity. nih.govmdpi.comfigshare.com By comparing the activation energies of different possible reaction channels, researchers can determine which products are kinetically favored. nih.gov
No specific computational studies simulating the reactivity and selectivity of reactions involving this compound were found in the reviewed literature. Such simulations would be particularly insightful for understanding how the sterically demanding mesityl group directs the outcome of reactions at the glyoxal (B1671930) moiety.
Kinetic Modeling and Prediction of Reaction Pathways
Kinetic modeling is a computational approach used to simulate the rates of chemical reactions and predict the evolution of reactant and product concentrations over time. frontiersin.orgresearchgate.net By combining theoretical calculations of rate constants with experimental data, kinetic models can provide a comprehensive understanding of complex reaction networks and help in predicting the major and minor reaction pathways under different conditions. researchgate.net
The scientific literature does not appear to contain specific studies on the kinetic modeling and prediction of reaction pathways for this compound. The development of such models would be beneficial for optimizing reaction conditions and predicting the formation of various products in reactions involving this compound.
Mesitylglyoxal As a Versatile Building Block in Complex Organic Synthesis
Role in the Synthesis of Polycarbonyl Compounds
The synthesis of molecules containing multiple, adjacent carbonyl groups, known as polycarbonyl compounds, represents a significant challenge in organic chemistry. nih.gov These structures are of interest due to the unique chemical reactivity that arises from the electronic interactions between the neighboring carbonyls. nih.govresearchgate.net The 1,2,3,4-tetracarbonyl motif, in particular, has been a difficult synthetic target. researchgate.net
Conventional methods have been developed for the synthesis of these complex structures, and precursors like mesitylglyoxal have been noted in these synthetic efforts. researchgate.net The synthesis of polycarbonyl compounds often involves the careful, stepwise introduction of carbonyl functionalities or their equivalents. While newer methods focus on strategies like the C-nitrosation of enoldiazoacetates to create orthogonally protected tetracarbonyl compounds, the fundamental challenge lies in controlling the reactivity of the growing polycarbonyl chain. nih.govresearchgate.net The steric hindrance provided by the mesityl group in this compound can influence the reactivity of the dicarbonyl unit, a feature that can be exploited in the controlled assembly of larger polycarbonyl systems.
Table 1: Classes of Polycarbonyl Compounds and Synthetic Challenges
| Class of Polycarbonyl Compound | Key Structural Feature | General Synthetic Challenge |
| 1,2-Dicarbonyl (e.g., Glyoxal (B1671930), Biacetyl) | Two adjacent carbonyl groups | Readily available but can be highly reactive. |
| 1,2,3-Tricarbonyl | Three adjacent carbonyl groups | Prone to hydration and instability; requires specialized synthetic methods. |
| 1,2,3,4-Tetracarbonyl | Four adjacent carbonyl groups | Highly challenging to synthesize and isolate due to extreme reactivity. nih.govresearchgate.net |
Applications in Polymer Chemistry and Materials Science
The unique structure of this compound offers intriguing possibilities for its use in polymer chemistry and materials science. The incorporation of specific functional moieties into polymer backbones is a key strategy for designing materials with tailored properties. scribd.comuni-duesseldorf.de
Development of this compound-Derived Photoinitiators for Polymerization
Photopolymerization is a process that uses light to initiate a chain reaction to form a polymer, and it is critically dependent on photoinitiators—molecules that generate reactive species upon light absorption. nih.govarxiv.org Glyoxylate derivatives, a class of compounds structurally related to this compound, have been investigated as efficient photoinitiators. unc.edu For instance, certain quinoxaline (B1680401) derivatives, which can be synthesized from glyoxals, have shown superior performance as photoinitiators in two-photon polymerization compared to standard benzil-based systems. nih.govunc.edu
Photoinitiators are broadly classified into two types:
Type I (Cleavage): Undergo unimolecular bond cleavage upon irradiation to form radicals.
Type II (Abstraction): Require a co-initiator; the excited photoinitiator abstracts an atom (e.g., hydrogen) from the co-initiator to generate radicals.
While specific studies on this compound itself as a photoinitiator are not extensively detailed in the surveyed literature, its α-dicarbonyl structure is a common feature in many known photoinitiating systems. researchgate.net The potential exists to develop this compound-derived photoinitiators, where the mesityl group could influence solubility and compatibility with different monomer systems, and the dicarbonyl moiety could be engineered for efficient photo-fragmentation.
Incorporation of this compound Moieties into Polymeric Architectures
The architecture of a polymer—its shape, branching, and the functional groups it contains—dictates its macroscopic properties. city.ac.ukthieme-connect.de Introducing bulky and rigid groups into polymer chains is a known strategy to create materials with increased microporosity and specific thermal or mechanical properties. The incorporation of carbocyclic moieties can lead to polymers with loosely packed chains, higher free volume, and enhanced gas permeability.
This compound presents a unique combination of a bulky, rigid carbocyclic group (the mesityl group) and a highly reactive dicarbonyl functionality. This dual nature makes it a candidate for incorporation into complex polymeric architectures. city.ac.ukresearchgate.net The dicarbonyl portion can be used as a handle for polymerization or for grafting onto existing polymer backbones, while the mesityl group would act as a bulky pendant group. This could be a strategy to design novel polymers with tailored properties for applications in areas like membrane-based gas separation or as advanced materials with unique thermomechanical characteristics. thieme-connect.de
Strategies for Targeted Functional Group Transformations Using this compound
One of the most well-defined applications of this compound is in the targeted transformation of primary amines into ketones. archive.org This reaction provides a mild and efficient alternative to traditional oxidation methods. The process involves the formation of an intermediate Schiff base (imine) between the primary amine and this compound. scribd.comarchive.org Subsequent tautomerization, facilitated by a base, followed by hydrolysis, yields the desired ketone. archive.org
Table 2: Conversion of Primary Amines to Carbonyl Compounds Using this compound
| Starting Primary Amine | Reagent System | Product Carbonyl Compound | Reported Yield |
| Cyclohexylamine | 1. This compound, Benzene; 2. DBN, THF/DMSO; 3. Hydrolysis | Cyclohexanone | 87% scribd.com |
| Cyclododecylamine | 1. This compound; 2. Base; 3. Hydrolysis | Cyclododecanone | 86% archive.org |
| Various Primary Amines | This compound and derivatives | Ketones and Aldehydes | 33-97% |
This table is illustrative of the transformation and yields reported in the literature.
Bio-Inspired Synthetic Applications in Organic Synthesis
The transformation of amines into carbonyl compounds is a fundamental process in biochemistry, often catalyzed by enzymes like amine oxidases. This compound has been utilized in synthetic strategies that mimic these biological processes. archive.org
Notably, research by Corey and co-workers highlighted the use of this compound as a "sacrificial" reagent in a biomimetic strategy for the oxidative deamination of primary amines to generate ketones or aldehydes. This approach represents a bio-inspired alternative to methods that use heavy metal oxidants like dichromate or permanganate. The reaction mimics the biological pathway by first forming an imine, which then undergoes rearrangement and hydrolysis, mirroring the function of natural enzyme systems. archive.org
Conclusion and Future Research Directions
Synthesis of Novel Mesitylglyoxal Analogues
The synthesis of novel this compound analogues represents a cornerstone of future research, aiming to fine-tune the steric and electronic properties of the parent molecule. The bulky mesityl group imparts significant steric hindrance, which influences its reactivity. Future synthetic efforts could focus on modifying this aromatic moiety.
Table 1: Potential this compound Analogues and Their Synthetic Goals
| Analogue Class | Proposed Modification | Potential Synthetic Goal |
| Sterically-Modified Analogues | Substitution of methyl groups on the mesityl ring with larger (e.g., tert-butyl) or smaller (e.g., ethyl) alkyl groups. | To systematically study the effect of steric bulk on reaction rates and selectivity. |
| Electronically-Tuned Analogues | Introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups on the mesityl ring. | To modulate the electrophilicity of the dicarbonyl unit and influence catalytic activity. |
| Chiral Analogues | Incorporation of chiral auxiliaries or catalysts in the synthesis to produce enantiomerically pure this compound derivatives. | To develop novel chiral building blocks for asymmetric synthesis. |
| Functionalized Analogues | Attachment of functional groups (e.g., polymers, fluorophores) to the mesityl ring. | To create new materials with tailored properties or molecular probes for biological studies. |
The development of synthetic routes to these analogues will likely involve multi-step organic synthesis, potentially employing cross-coupling reactions to modify the aromatic ring and specialized oxidation methods to generate the glyoxal (B1671930) moiety. The characterization of these new compounds will rely heavily on techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of Unprecedented Reactivity and Mechanistic Pathways
While the fundamental reactivity of the glyoxal functional group is known, the specific steric and electronic environment of this compound suggests the potential for unprecedented reactivity. Future research should delve into detailed mechanistic studies to uncover and understand these unique pathways. A key area of interest is its use as a sacrificial reagent in transformations such as the conversion of primary amines to ketones or aldehydes.
Future investigations could explore:
Novel Condensation Reactions: Investigating the reaction of this compound with a wider range of nucleophiles to discover new heterocyclic scaffolds.
Radical-Mediated Transformations: Exploring the potential for single-electron transfer (SET) processes involving this compound, which could lead to novel C-C bond-forming reactions.
Photochemical Reactivity: Studying the behavior of this compound under photochemical conditions to access excited-state reactivity patterns.
Mechanistic elucidation will require a combination of kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring using spectroscopic techniques.
Design of Advanced Catalytic Systems Utilizing this compound
The unique structure of this compound makes it an intriguing candidate for the design of advanced catalytic systems. Its electrophilic dicarbonyl center can interact with substrates, while the bulky mesityl group can control the stereochemical outcome of reactions.
Future research in this area could focus on:
Organocatalysis: Developing this compound-derived organocatalysts for asymmetric reactions. For instance, chiral derivatives could act as catalysts in aldol (B89426) or Michael additions.
Frustrated Lewis Pairs (FLPs): The steric bulk of the mesityl group could be exploited to create FLPs in combination with bulky Lewis bases for the activation of small molecules like H₂, CO₂, and olefins.
Biomimetic Catalysis: Inspired by biological systems, this compound could be incorporated into systems that mimic enzymatic transformations, such as oxidative deamination.
The design and optimization of these catalytic systems will benefit from computational modeling to predict catalyst performance and guide experimental work.
Integration of this compound into Emerging Multidisciplinary Research Areas
The unique properties of this compound and its potential derivatives suggest applications beyond traditional organic chemistry. Future research should aim to integrate this compound into emerging multidisciplinary fields.
Table 2: Potential Multidisciplinary Applications of this compound
| Research Area | Potential Application | Rationale |
| Materials Science | Development of self-healing polymers and functional hydrogels. | The reactive dicarbonyl groups can form reversible covalent bonds with other functional groups within a polymer matrix. |
| Supramolecular Chemistry | Design of novel host-guest systems and molecular sensors. | The defined steric and electronic features of this compound can be utilized for specific molecular recognition events. |
| Chemical Biology | Development of chemical probes for studying cellular processes. | Analogues bearing reporter tags could be used to investigate the interactions of dicarbonyl compounds in biological systems. |
These multidisciplinary endeavors will necessitate collaboration between synthetic chemists and experts in materials science, supramolecular chemistry, and chemical biology to fully realize the potential of this compound in these new contexts.
Synergistic Application of Spectroscopic and Computational Methodologies
To underpin the advancements in the synthesis, reactivity, and application of this compound, a synergistic approach combining advanced spectroscopic techniques and computational modeling is essential.
Future research should leverage:
Advanced Spectroscopic Techniques: In-situ monitoring of reactions using techniques like ReactIR and Raman spectroscopy to gain real-time mechanistic insights. Advanced NMR techniques, such as 2D NMR, can be used to precisely determine the structure of complex reaction intermediates and products.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and rationalize observed reactivity and selectivity. mdpi.com Molecular dynamics simulations can provide insights into the behavior of this compound-based systems in complex environments, such as in catalytic pockets or polymer matrices.
The combination of experimental and theoretical approaches will provide a deeper understanding of the fundamental properties of this compound and accelerate the discovery of its novel applications.
Q & A
Q. What are the common synthetic routes for mesitylglyoxal, and how do reaction conditions influence yield?
this compound is typically synthesized via the oxidation of mesitylacetophenone using selenium dioxide in dioxane . Key factors affecting yield include solvent choice (e.g., carbon disulfide improves reaction efficiency for hindered substrates) and catalyst selection (aluminum chloride is preferred over zinc chloride for most condensations) . Stability during synthesis is a challenge due to its propensity for dimerization; inert atmospheres and low-temperature conditions are recommended to mitigate decomposition .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for structural elucidation. Gas chromatography-mass spectrometry (GC-MS) can identify volatile by-products, while infrared (IR) spectroscopy confirms carbonyl functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, as highlighted in glyoxal-related analytical workflows .
Q. How can researchers ensure reproducibility in this compound condensation reactions?
Reproducibility requires strict control of stoichiometry (e.g., 2:1 molar ratio of AlCl to substrate), solvent purity, and reaction time. Detailed protocols, including substrate pre-drying and inert gas purging, should be documented. Supporting information should provide raw spectral data and chromatograms, as per guidelines in analytical chemistry journals .
Advanced Research Questions
Q. Why do certain aromatic substrates yield low benzoin products in this compound condensations?
Steric hindrance from electron-donating groups (e.g., methyl in mesitylene) reduces reactivity, as seen in yields of 40% with mesitylene versus 90% with benzene . Computational studies (DFT) suggest that transition-state destabilization due to substituent bulkiness lowers activation energy barriers. Alternative solvents like carbon disulfide can mitigate this by stabilizing intermediates, though mechanistic studies are ongoing .
Q. How can contradictory data on this compound reaction by-products be resolved?
Contradictions often arise from unaccounted variables, such as trace moisture or oxygen. Systematic analysis using control experiments (e.g., varying solvent dryness) and advanced characterization (e.g., X-ray crystallography for by-product identification) is essential. Cross-referencing with literature on analogous glyoxals (e.g., phenylglyoxal) provides insights into shared decomposition pathways .
Q. What strategies optimize unsymmetrical benzoin formation with this compound and highly substituted aromatics?
Kinetic vs. thermodynamic control plays a role: lower temperatures favor kinetically stable products, while higher temperatures may shift equilibria. Catalytic systems like N-heterocyclic carbenes (NHCs) have shown promise in asymmetric synthesis, though this compound’s steric demands require tailored catalysts. Recent studies propose using flow chemistry to enhance selectivity .
Methodological Guidance
Q. How should researchers document this compound experiments to meet journal standards?
Follow the "Materials and Methods" structure from Reviews in Analytical Chemistry:
Q. What statistical approaches validate this compound reaction efficiency?
Use ANOVA to compare yields across reaction conditions. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are appropriate. Multivariate analysis (PCA) can identify dominant variables (e.g., solvent polarity, catalyst loading) affecting outcomes .
Data Contradiction Analysis
Q. How to address discrepancies in reported this compound reactivity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
